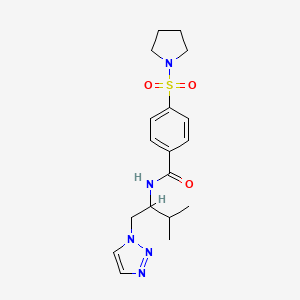
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel compound that features a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2S |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
| PSA (Polar Surface Area) | 47.78 Ų |
The biological activity of the compound is largely attributed to its interaction with specific molecular targets. The triazole ring is known to enhance binding affinity to various enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes such as carbonic anhydrase-II, which plays a crucial role in regulating pH and fluid balance in tissues .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism involves disrupting cellular processes or inhibiting key metabolic pathways.
Anticancer Properties
This compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that it can inhibit the growth of several cancer types by inducing cell cycle arrest and apoptosis. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Study 1: Antiproliferative Activity
A study conducted on a series of triazole derivatives revealed that modifications in the benzamide structure significantly influenced their antiproliferative activity. The compound exhibited an IC50 value comparable to established chemotherapeutics like paclitaxel when tested against MCF-7 cells. This suggests a potential for development into an anticancer agent .
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase-II. The results indicated a strong binding affinity, suggesting that it could serve as a lead compound for developing new enzyme inhibitors for therapeutic applications in conditions such as glaucoma and obesity.
特性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14(2)17(13-22-12-9-19-21-22)20-18(24)15-5-7-16(8-6-15)27(25,26)23-10-3-4-11-23/h5-9,12,14,17H,3-4,10-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYQGJQUNGPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














